N-benzyl-2-(4-formyl-2-methoxyphenoxy)acetamide
Description
N-benzyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a benzyl-substituted amide group, a 4-formyl-2-methoxyphenoxy ether linkage, and an acetamide backbone. Key structural features include:
- Formyl group at the 4-position of the phenoxy ring, enabling reactivity for further derivatization (e.g., Schiff base formation).
- Methoxy group at the 2-position, enhancing lipophilicity and influencing electronic properties.
This compound is of interest in pharmaceutical chemistry due to its structural versatility.
Properties
IUPAC Name |
N-benzyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-16-9-14(11-19)7-8-15(16)22-12-17(20)18-10-13-5-3-2-4-6-13/h2-9,11H,10,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMSXVUDILWYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of 4-formyl-2-methoxyphenol with benzylamine in the presence of an acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, and the presence of nucleophiles or electrophiles.
Major Products
Oxidation: N-benzyl-2-(4-carboxy-2-methoxyphenoxy)acetamide.
Reduction: N-benzyl-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a chemical compound with a unique structure featuring a benzyl group and a methoxy-substituted phenyl moiety. It has the molecular formula C₁₇H₁₇NO₃, containing 17 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The compound's structure includes an acetamide functional group linked to a phenoxy group with an aldehyde substituent. It has garnered interest for its potential biological activities and applications in synthetic chemistry.
Scientific Research
This compound is used as a building block for synthesizing more complex molecules. It is also utilized in biology for enzyme inhibition and protein-ligand interaction studies. In industry, it is used in the production of specialty chemicals and materials.
Interaction Studies
Interaction studies involving this compound assess its binding affinity to specific biological targets. Preliminary studies suggest it may interact with enzymes involved in inflammatory pathways or microbial resistance mechanisms. Techniques like molecular docking and enzyme inhibition assays can elucidate its mechanism of action at the molecular level.
Antimicrobial Activity
Derivatives of diphenylacetamide exhibit antimicrobial properties against bacterial and fungal strains. The antimicrobial activity is assessed using methods such as the cup plate method, where the zone of inhibition is measured to determine efficacy. The presence of the diphenylamino group contributes to this antimicrobial activity while minimizing side effects.
Antimicrobial activity against various strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| This compound | C. albicans | 20 |
Anticonvulsant Activities
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-formyl-2-methoxyphenoxy)acetamide is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Substituent Effects on Phenoxy Ring
- Formyl vs. Fluorine substitution (as in compound 30) enhances metabolic stability by resisting oxidative degradation.
- Methoxy vs. Chloro : Methoxy groups (target compound) donate electron density via resonance, while chloro substituents (e.g., ) withdraw electrons, altering reactivity in electrophilic substitution reactions.
N-Substituent Variations
- Benzyl vs. The ethyl group () reduces steric hindrance, favoring faster metabolic clearance.
- Dual Substitution (Pyridin-2-yl) : Compound incorporates both benzyl and pyridin-2-yl groups, enabling dual hydrogen-bonding and hydrophobic interactions.
Biological Activity
N-benzyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential pharmacological applications, supported by relevant research findings and data.
Overview of Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies demonstrate that this compound has significant antimicrobial effects against various bacterial strains, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may interact with enzymes involved in inflammatory pathways, indicating its potential role in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that compounds with similar structural motifs often exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical routes. The following outlines a general synthetic pathway:
- Starting Materials : The synthesis typically begins with 4-methoxyphenol and benzaldehyde derivatives.
- Reaction Conditions : The reaction conditions must be controlled to maximize yield and purity, often involving reflux or microwave-assisted synthesis techniques.
- Purification : The final product is purified using recrystallization or chromatography methods.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes involved in inflammation and microbial resistance mechanisms. Techniques like molecular docking and enzyme inhibition assays are employed to better understand these interactions.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison table with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Formyl-2-methoxyphenoxy)acetamide | C₁₅H₁₅NO₃ | Lacks benzyl substitution; potential anti-inflammatory activity |
| N-benzyl-2-(4-hydroxyphenyl)acetamide | C₁₅H₁₅NO₂ | Contains hydroxyl group instead of aldehyde; known for analgesic properties |
| N-(4-Bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | C₁₇H₁₆BrNO₃ | Bromine substitution; enhanced biological activity due to halogen presence |
The presence of both benzyl and methoxy groups in this compound distinguishes it from similar compounds, potentially enhancing its lipophilicity and biological activity compared to other derivatives lacking these substituents.
Case Studies and Research Findings
Recent studies have further explored the biological activities of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined, showcasing its efficacy compared to standard antimicrobial agents .
- Cytotoxicity Testing : In vitro cytotoxicity assays revealed that the compound effectively inhibited the growth of several cancer cell lines, with IC50 values indicating its potency relative to established chemotherapeutic agents .
- Enzyme Inhibition Studies : Interaction studies involving enzyme inhibition assays highlighted the compound's potential to inhibit specific enzymes linked to inflammation and cancer progression, suggesting a multifaceted mechanism of action .
Q & A
Q. What crystallographic techniques determine the 3D structure and intermolecular interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals in ethyl acetate/hexane (1:3). Resolve structure with SHELXL , revealing π-π stacking between benzyl and methoxyphenyl groups.
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., 12% H-bonding, 25% van der Waals) to guide co-crystallization with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
